

# In-Depth Technical Guide: 1-Cyano-4-fluoronaphthalene

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## Compound of Interest

Compound Name: 1-Cyano-4-fluoronaphthalene

Cat. No.: B076119

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CAS Number: 13916-99-9

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **1-Cyano-4-fluoronaphthalene**, a key intermediate in various fields of chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. This document consolidates available data on its physicochemical properties, synthesis, and reactivity, offering a valuable resource for laboratory and development work.

## Physicochemical Properties

**1-Cyano-4-fluoronaphthalene**, also known as 4-Fluoro-1-naphthonitrile, is a solid, toxic compound.<sup>[1]</sup> Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	13916-99-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>6</sub> FN	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	171.17 g/mol	<a href="#">[2]</a>
Appearance	Solid	<a href="#">[3]</a>
Melting Point	89-91 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Topological Polar Surface Area (TPSA)	23.79 Å <sup>2</sup>	<a href="#">[2]</a>
LogP	2.85058	<a href="#">[2]</a>
Hydrogen Bond Acceptors	1	<a href="#">[2]</a>
Hydrogen Bond Donors	0	<a href="#">[2]</a>
Rotatable Bonds	0	<a href="#">[2]</a>

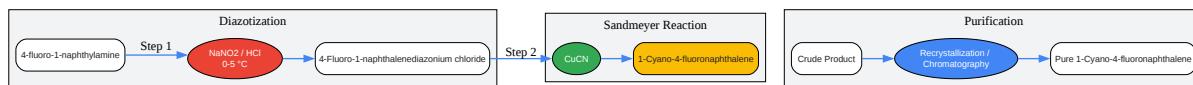
## Synthesis and Experimental Protocols

The synthesis of **1-Cyano-4-fluoronaphthalene** is not widely detailed in readily available literature. However, a common synthetic route for analogous aromatic nitriles involves the Sandmeyer reaction, starting from the corresponding amine. A plausible synthetic pathway for **1-Cyano-4-fluoronaphthalene** would likely start from 4-fluoro-1-naphthylamine.

While a specific, detailed experimental protocol for **1-Cyano-4-fluoronaphthalene** is not available in the searched literature, a general procedure for a related compound,  $\alpha$ -naphthonitrile, from  $\alpha$ -bromonaphthalene and cuprous cyanide is documented.[\[4\]](#) Another relevant synthesis is the preparation of 1-fluoronaphthalene from 1-naphthylamine, which involves a diazotization reaction followed by reaction with a fluoride source.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Based on these related syntheses, a hypothetical experimental workflow for the synthesis of **1-Cyano-4-fluoronaphthalene** is proposed below. This should be considered a theoretical guide and would require optimization in a laboratory setting.

## Hypothetical Synthesis Workflow



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Caption: Hypothetical synthesis of **1-Cyano-4-fluoronaphthalene**.

## Spectroscopic Data

Detailed spectroscopic data for **1-Cyano-4-fluoronaphthalene** is not readily available in the public domain. However, based on the known spectra of related compounds such as 1-fluoronaphthalene, 4-fluorobenzonitrile, and other naphthalene derivatives, the expected spectral characteristics can be inferred.[\[3\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The fluorine atom will cause splitting of the signals of adjacent protons.
- **<sup>13</sup>C NMR:** The carbon NMR spectrum will display signals for the eleven carbon atoms of the naphthalene ring system and the cyano group. The carbon attached to the fluorine atom will show a characteristic large coupling constant (<sup>1</sup>JCF).[\[5\]](#)[\[18\]](#) The cyano carbon will appear in the region of 115-125 ppm.
- **IR Spectroscopy:** The infrared spectrum will exhibit a sharp, strong absorption band for the nitrile (C≡N) stretching vibration around 2220-2240 cm<sup>-1</sup>. Aromatic C-H stretching vibrations will be observed above 3000 cm<sup>-1</sup>, and C-F stretching will appear in the fingerprint region, typically between 1000 and 1300 cm<sup>-1</sup>.[\[7\]](#)[\[19\]](#)[\[20\]](#)
- **Mass Spectrometry:** The mass spectrum will show a molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight of the compound (m/z = 171.17).[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Reactivity

The reactivity of **1-Cyano-4-fluoronaphthalene** is governed by the interplay of the electron-withdrawing cyano group and the electronegative fluorine atom on the naphthalene ring system.

## Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations:[\[2\]](#) [\[10\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

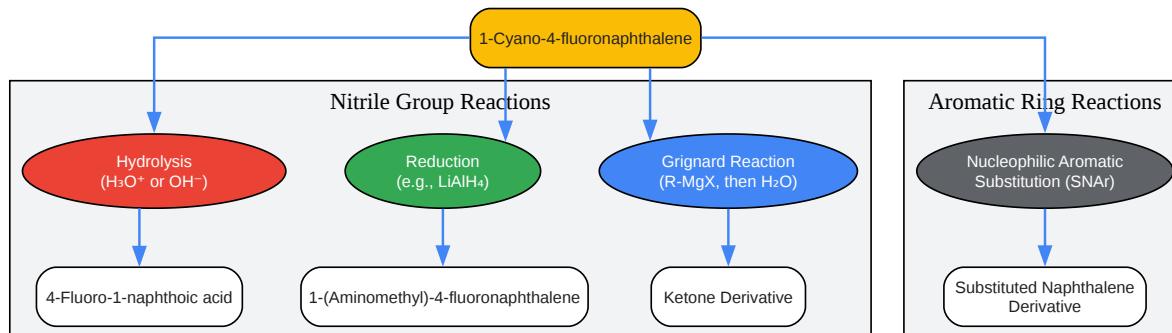
- Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (4-fluoro-1-naphthoic acid) via an amide intermediate.
- Reduction: The nitrile can be reduced to a primary amine (1-(aminomethyl)-4-fluoronaphthalene) using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).
- Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

## Reactivity of the Fluoronaphthalene Moiety

The fluorine atom on the naphthalene ring influences its reactivity in several ways:

- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of both the fluorine and cyano groups can activate the naphthalene ring towards nucleophilic aromatic substitution, although this is generally less facile for fluoroarenes compared to other haloarenes.
- Electrophilic Aromatic Substitution: The electron-withdrawing groups deactivate the ring towards electrophilic substitution. Reactions would require harsh conditions, and the substitution pattern would be directed by the existing substituents.

The following diagram illustrates the potential reactivity pathways of **1-Cyano-4-fluoronaphthalene**.



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Caption: Potential reactivity of **1-Cyano-4-fluoronaphthalene**.

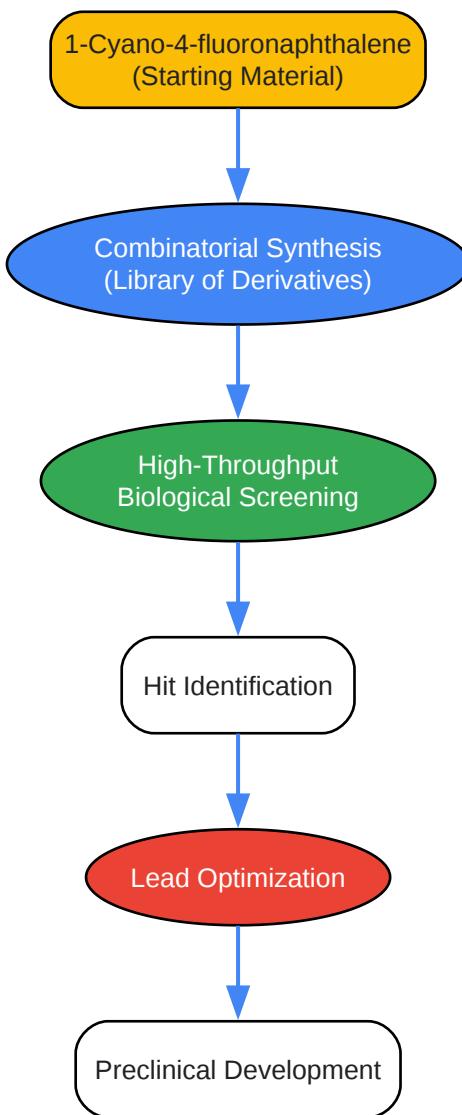
## Potential Applications in Drug Development and Medicinal Chemistry

While no specific biological activities or signaling pathway involvements for **1-Cyano-4-fluoronaphthalene** have been explicitly documented in the searched literature, its structural motifs are present in compounds with known biological relevance.

- **Naphthalene Derivatives:** The naphthalene scaffold is a common feature in many biologically active compounds, including anticancer and antimicrobial agents.[24] The introduction of substituents like cyano and fluoro groups can significantly modulate the pharmacological properties of the parent naphthalene core.
- **Fluorinated Aromatics:** The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[9]
- **Aromatic Nitriles:** The nitrile group can act as a key pharmacophore or be a precursor to other functional groups in the synthesis of bioactive molecules.[21]

Given these points, **1-Cyano-4-fluoronaphthalene** represents a valuable building block for the synthesis of novel compounds for biological screening. For instance, derivatives of 1,4-naphthoquinone have been investigated as potential anticancer agents.[25] Although direct evidence is lacking, it is plausible that derivatives of **1-Cyano-4-fluoronaphthalene** could be explored for similar activities.

The following diagram outlines a general workflow for utilizing **1-Cyano-4-fluoronaphthalene** in a drug discovery context.



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Caption: Drug discovery workflow using **1-Cyano-4-fluoronaphthalene**.

## Conclusion

**1-Cyano-4-fluoronaphthalene** is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed experimental and biological data are currently limited in the public domain, its structural features suggest a range of possible applications. This guide provides a foundational understanding of its properties and potential reactivity, serving as a valuable starting point for researchers and developers working with this compound. Further investigation into its synthesis, spectroscopic characterization, and biological activity is warranted to fully explore its utility.

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